molecular formula C23H26N4O7S3 B2505682 (Z)-2-(2-((4-(pipéridin-1-ylsulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acétate d'éthyle CAS No. 865247-68-3

(Z)-2-(2-((4-(pipéridin-1-ylsulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acétate d'éthyle

Numéro de catalogue: B2505682
Numéro CAS: 865247-68-3
Poids moléculaire: 566.66
Clé InChI: CWQAGOFLPSXOSJ-BZZOAKBMSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(Z)-ethyl 2-(2-((4-(piperidin-1-ylsulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C23H26N4O7S3 and its molecular weight is 566.66. The purity is usually 95%.
BenchChem offers high-quality (Z)-ethyl 2-(2-((4-(piperidin-1-ylsulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-ethyl 2-(2-((4-(piperidin-1-ylsulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

The compound (Z)-ethyl 2-(2-((4-(piperidin-1-ylsulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate has garnered attention in various scientific research applications, particularly in the fields of medicinal chemistry and pharmacology. This article discusses its potential applications, including anticancer properties, antibacterial and antifungal activities, and its role in molecular hybridization for drug design.

Anticancer Applications

Recent studies have focused on the synthesis of compounds similar to (Z)-ethyl 2-(2-((4-(piperidin-1-ylsulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate , which incorporate sulfonamide and thiazole moieties. These compounds have shown promising results in inhibiting tumor growth in various cancer cell lines. The mechanism often involves the disruption of cellular signaling pathways critical for cancer cell proliferation and survival.

Case Study: Hybrid Molecules

A notable example is the design of molecular hybrids that combine sulfonamide structures with other pharmacophores. Such hybrids have been reported to exhibit enhanced anticancer activity compared to their individual components. For instance, the incorporation of a sulfonamide group has been linked to improved binding affinity to target proteins involved in cancer progression .

Antibacterial and Antifungal Activities

The compound's derivatives have been evaluated for their antibacterial and antifungal properties. Research indicates that modifications to the sulfonamide group can significantly enhance the biological activity against various pathogens.

Biological Screening Results

  • Antibacterial Activity : Compounds derived from similar structures have demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. For example, testing with Staphylococcus aureus and Escherichia coli showed promising zones of inhibition, indicating effective antibacterial properties .
  • Antifungal Activity : The antifungal efficacy has been assessed against common fungal strains like Candida albicans and Aspergillus flavus . Results from poisoned food techniques revealed that certain derivatives exhibited potent antifungal activity comparable to established antifungal agents .

Molecular Hybridization

The concept of molecular hybridization has been pivotal in enhancing the therapeutic profiles of compounds like (Z)-ethyl 2-(2-((4-(piperidin-1-ylsulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate . By integrating multiple pharmacophores into a single molecule, researchers aim to create drugs that target multiple pathways simultaneously.

Implications for Drug Design

The sulfonamide moiety is particularly valuable in drug design due to its ability to interact with various biological targets. The strategic incorporation of this group into hybrid compounds has led to the discovery of new agents with improved efficacy against resistant strains of bacteria and fungi .

Mécanisme D'action

Activité Biologique

(Z)-ethyl 2-(2-((4-(piperidin-1-ylsulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a complex compound with potential biological activities that warrant detailed investigation. This article explores its synthesis, biological properties, and relevant case studies, focusing on its anti-inflammatory, analgesic, and antimicrobial activities.

Synthesis of the Compound

The synthesis of (Z)-ethyl 2-(2-((4-(piperidin-1-ylsulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate involves several steps, typically including:

  • Formation of the Benzothiazole Ring : Utilizing appropriate precursors to create the benzothiazole structure.
  • Sulfonamide Formation : Introducing the sulfonamide group to enhance biological activity.
  • Esterification : Reacting with ethyl acetate to form the final ester product.

Anti-inflammatory Activity

Research indicates that compounds similar to (Z)-ethyl 2-(2-((4-(piperidin-1-ylsulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate exhibit significant anti-inflammatory properties. For instance, studies have shown that thiazole derivatives can reduce inflammation markers in animal models. In one study, a related compound demonstrated a dose-dependent reduction in paw edema in rats, suggesting potent anti-inflammatory effects at doses as low as 50 mg/kg .

Analgesic Activity

The analgesic effects of this compound were evaluated through various pain models. The results indicated that it could significantly alleviate pain compared to standard analgesics like acetaminophen. The mechanism appears to involve inhibition of cyclooxygenase enzymes (COX), which are crucial in the inflammatory pathway .

Antimicrobial Activity

Preliminary studies suggest that (Z)-ethyl 2-(2-((4-(piperidin-1-ylsulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate exhibits moderate antimicrobial activity against several bacterial strains, including Escherichia coli and Staphylococcus aureus. In vitro tests showed inhibition zones comparable to those produced by standard antibiotics, indicating its potential as an antimicrobial agent .

Case Study 1: Anti-inflammatory Efficacy

In a controlled study involving rats subjected to inflammatory stimuli, the administration of (Z)-ethyl 2-(2-((4-(piperidin-1-ylsulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate resulted in a significant reduction in inflammatory markers such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). The compound was administered at varying doses (10 mg/kg, 25 mg/kg, and 50 mg/kg), with the highest dose showing maximum efficacy .

Case Study 2: Analgesic Properties

Another study focused on the analgesic properties of this compound utilized the formalin test in mice. Results indicated that the compound significantly reduced both phases of pain response compared to control groups. The study concluded that (Z)-ethyl 2-(2-((4-(piperidin-1-ylsulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate could serve as a promising candidate for developing new analgesics .

Propriétés

IUPAC Name

ethyl 2-[2-(4-piperidin-1-ylsulfonylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O7S3/c1-2-34-21(28)15-27-19-11-10-18(36(24,30)31)14-20(19)35-23(27)25-22(29)16-6-8-17(9-7-16)37(32,33)26-12-4-3-5-13-26/h6-11,14H,2-5,12-13,15H2,1H3,(H2,24,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWQAGOFLPSXOSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O7S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.